molecular formula C15H16N2O B4870341 4-propyl-N-(pyridin-4-yl)benzamide

4-propyl-N-(pyridin-4-yl)benzamide

Cat. No.: B4870341
M. Wt: 240.30 g/mol
InChI Key: JMAMFUZOCLGKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-N-(pyridin-4-yl)benzamide is a benzamide derivative featuring a propyl substituent at the para position of the benzene ring and a pyridin-4-yl group attached to the amide nitrogen. Its molecular formula is C15H16N2O, with a molecular weight of 240.30 g/mol. The compound’s structure combines lipophilic (propyl) and hydrophilic (pyridine) moieties, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-propyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-3-12-4-6-13(7-5-12)15(18)17-14-8-10-16-11-9-14/h4-11H,2-3H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAMFUZOCLGKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(pyridin-4-yl)benzamide can be achieved through the direct condensation of 4-propylbenzoic acid and 4-aminopyridine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved yields. The use of solid-supported catalysts and ultrasonic irradiation can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-propyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to hypoxia-inducible factor 1α (HIF-1α) and promote its stabilization and activation. This leads to the upregulation of target genes involved in cellular adaptation to hypoxia, such as those promoting glycolysis and angiogenesis . Additionally, the compound can induce apoptosis in cancer cells by activating pathways involving p53 and caspase-3 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-propyl-N-(pyridin-4-yl)benzamide with structurally related benzamide derivatives from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Target/Activity Key Data (Melting Point, Purity, etc.)
This compound C15H16N2O 240.30 Propyl (C3H7), pyridin-4-yl Not explicitly stated N/A
N-(4-(2-Aminocyclopropyl)phenyl)-4-(pyridin-4-yl)benzamide hydrochloride (6a) C21H21ClN4O 396.87 Pyridin-4-yl, aminocyclopropyl, HCl salt Anti-LSD1 activity Melting point: 248–250°C; purity: 98.5%
4-Propyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide C17H16N4OS 324.40 Thiadiazole ring, pyridin-4-yl Screening compound (unspecified use) Available: 1 mg; purity: Not reported
(S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (1) C21H22Cl2N6O2 447.34 Dichloro, pyrimidine, hydroxypropan-2-ylamino EGFR inhibitor (T790M mutation) LCMS [M+H]+: 447.1; NMR data reported
2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide C14H23ClN2O 270.81 (CAS) Morpholine-sulfonyl, thiazole, pyridin-4-yl Not explicitly stated Purity: 95% (CAS 270.81)

Key Structural and Functional Comparisons

Core Modifications :

  • The propyl group in this compound enhances lipophilicity compared to analogs with polar substituents (e.g., morpholine-sulfonyl in ). This may improve membrane permeability but reduce aqueous solubility.
  • Pyridine positioning : Pyridin-4-yl (as in the target compound and 6a ) enables hydrogen bonding via the nitrogen lone pair, whereas pyridin-3-yl derivatives (e.g., 6b ) alter interaction patterns with biological targets.

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., 6a ) improve solubility in polar solvents compared to free-base analogs like the target compound.

Biological Activity: Anti-LSD1 activity: Aminocyclopropyl-containing analogs () exhibit potent inhibitory effects, suggesting that substituents on the benzamide nitrogen critically modulate target engagement. EGFR inhibition: Dichloro and pyrimidine modifications () highlight the importance of electron-withdrawing groups for kinase inhibition, a feature absent in the target compound.

Physicochemical and Spectral Data

  • Melting Points: Analogs with rigid substituents (e.g., aminocyclopropyl in 6a ) exhibit higher melting points (~250°C) than flexible chains (e.g., propyl).
  • Purity : Most analogs report >95% purity (), underscoring the reliability of synthetic protocols for benzamide derivatives.
  • NMR/LCMS : The target compound’s spectral data can be inferred from analogs; for example, pyridine protons typically resonate at δ 8.3–7.5 ppm in ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-propyl-N-(pyridin-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-propyl-N-(pyridin-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.